{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone
Overview
Description
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a benzylamino group and a nitrophenyl group, as well as a methoxyphenyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone typically involves multiple steps:
Formation of the Benzylamino Group: The initial step involves the reaction of benzylamine with a suitable precursor to introduce the benzylamino group.
Piperazine Ring Formation: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors.
Methoxyphenyl Methanone Introduction: The final step involves the coupling of the methoxyphenyl methanone moiety with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzylamine oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of {4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylamino group may play a role in binding to active sites, while the nitrophenyl and methoxyphenyl groups contribute to the overall binding affinity and specificity. The compound may modulate the activity of its targets, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- {4-[3-(Amino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone
- {4-[3-(Benzylamino)-4-chlorophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone
- {4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-hydroxyphenyl)methanone
Uniqueness
{4-[3-(Benzylamino)-4-nitrophenyl]piperazin-1-yl}(2-methoxyphenyl)methanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-33-24-10-6-5-9-21(24)25(30)28-15-13-27(14-16-28)20-11-12-23(29(31)32)22(17-20)26-18-19-7-3-2-4-8-19/h2-12,17,26H,13-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGPTIDKLHAFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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